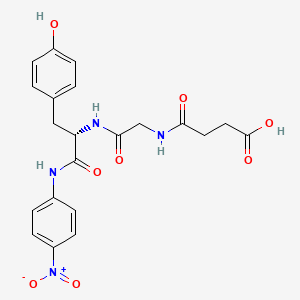
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide is a complex organic compound with a molecular formula of C21H22N4O7 and a molecular weight of 442.428 g/mol . This compound is characterized by the presence of a carboxypropanoyl group, a glycyl group, a nitrophenyl group, and a tyrosinamide group. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The general synthetic route can be summarized as follows:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites. For example, the amino group of glycine can be protected using a benzyloxycarbonyl (Cbz) group.
Peptide Bond Formation: The protected glycine is then coupled with 4-nitrophenyl-L-tyrosine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The carboxypropanoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carboxypropanoyl derivatives.
Applications De Recherche Scientifique
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)prolinamide: Similar structure but with a prolinamide group instead of a tyrosinamide group.
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)phenylalaninamide: Contains a phenylalaninamide group instead of a tyrosinamide group.
Uniqueness
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide is unique due to the presence of the tyrosinamide group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
74569-74-7 |
|---|---|
Formule moléculaire |
C21H22N4O8 |
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
4-[[2-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H22N4O8/c26-16-7-1-13(2-8-16)11-17(24-19(28)12-22-18(27)9-10-20(29)30)21(31)23-14-3-5-15(6-4-14)25(32)33/h1-8,17,26H,9-12H2,(H,22,27)(H,23,31)(H,24,28)(H,29,30)/t17-/m0/s1 |
Clé InChI |
SJKAZHVOLYMOAV-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CCC(=O)O)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)

![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)

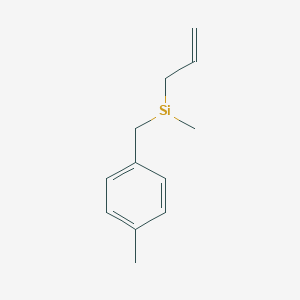
![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
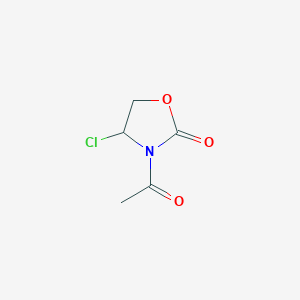
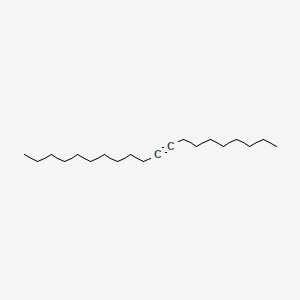

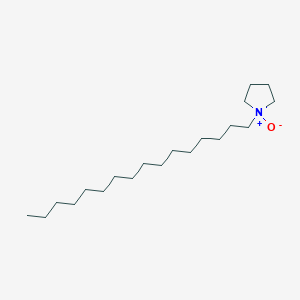

![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
